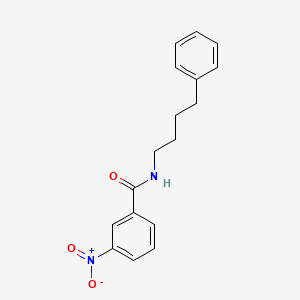![molecular formula C23H15N3OS2 B11514876 2-[3-methyl-5-phenyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B11514876.png)
2-[3-methyl-5-phenyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-methyl-5-phenyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex heterocyclic compound that features a unique fusion of benzothiazole and benzimidazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-5-phenyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminothiophenols with aldehydes or ketones under acidic conditions to form the benzothiazole ring . This intermediate can then undergo further cyclization with appropriate benzimidazole derivatives to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time . The use of catalysts like L-proline or diethylsilane can also facilitate the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[3-methyl-5-phenyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and benzimidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Dess-Martin periodinane, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: L-proline, diethylsilane.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives that retain the core benzothiazole and benzimidazole structures .
Scientific Research Applications
2-[3-methyl-5-phenyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-methyl-5-phenyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[3-methyl-5-phenyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is unique due to its fused benzothiazole and benzimidazole rings, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C23H15N3OS2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(2Z)-2-(3-methyl-5-phenyl-1,3-benzothiazol-2-ylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C23H15N3OS2/c1-25-18-13-15(14-7-3-2-4-8-14)11-12-19(18)28-22(25)20-21(27)26-17-10-6-5-9-16(17)24-23(26)29-20/h2-13H,1H3/b22-20- |
InChI Key |
CGIKQCKGRUHPCA-XDOYNYLZSA-N |
Isomeric SMILES |
CN\1C2=C(C=CC(=C2)C3=CC=CC=C3)S/C1=C\4/C(=O)N5C6=CC=CC=C6N=C5S4 |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3=CC=CC=C3)SC1=C4C(=O)N5C6=CC=CC=C6N=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11514799.png)
![4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11514804.png)
![1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea](/img/structure/B11514808.png)
![(3E)-5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)furan-2(3H)-one](/img/structure/B11514809.png)

![methyl 2-({(Z)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate](/img/structure/B11514823.png)
![(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(4-bromophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11514828.png)
![Adamantane-1-carboxylic acid [4-(2-chloro-benzoylamino)-phenyl]-amide](/img/structure/B11514829.png)
![Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate](/img/structure/B11514830.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-4-nitrobenzamide](/img/structure/B11514851.png)
![1'-[(3-methylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11514853.png)

![1-[(2-Chloroethyl)sulfinyl]octane](/img/structure/B11514861.png)
![12-(2,4-dichlorophenyl)-3,9,9-trimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11514862.png)
